5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.
Attachment of the Pentyloxyphenyl Group: The pentyloxyphenyl group can be attached through a condensation reaction with the appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s triazole ring is known for its antimicrobial, antifungal, and anticancer properties. It can be explored for drug development.
Biological Studies: The compound can be used as a probe to study enzyme interactions and biological pathways.
Material Science: Its unique structure can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The compound’s structure allows it to interact with various molecular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclohexyl-4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- 5-(3,4-dimethoxyphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a cyclohexyl group and a pentyloxyphenyl group. This combination may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H28N4OS |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H28N4OS/c1-2-3-7-14-25-18-12-10-16(11-13-18)15-21-24-19(22-23-20(24)26)17-8-5-4-6-9-17/h10-13,15,17H,2-9,14H2,1H3,(H,23,26)/b21-15+ |
InChI Key |
LFCILKXAGDEZHB-RCCKNPSSSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.